2-Chloro-7-ethylquinoline-3-methanol
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Overview
Description
2-Chloro-7-ethylquinoline-3-methanol is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . It is a specialty product often used in proteomics research . The compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, and is substituted with a chlorine atom at the 2-position, an ethyl group at the 7-position, and a methanol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-ethylquinoline-3-methanol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The introduction of the chlorine atom at the 2-position and the ethyl group at the 7-position can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be carried out using thionyl chloride or phosphorus pentachloride, while ethylation can be performed using ethyl iodide in the presence of a strong base.
Introduction of the Methanol Group: The methanol group at the 3-position can be introduced through a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a suitable quinoline derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-ethylquinoline-3-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid, quinoline-3-aldehyde
Reduction: Tetrahydroquinoline derivatives
Substitution: 2-Methoxy-7-ethylquinoline-3-methanol
Scientific Research Applications
2-Chloro-7-ethylquinoline-3-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme interactions and protein modifications.
Medicine: Potential use in drug discovery and development, particularly in the design of quinoline-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-7-ethylquinoline-3-methanol depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their function or activity. The chlorine and ethyl substituents on the quinoline ring can influence the compound’s binding affinity and specificity for its molecular targets. The methanol group can also participate in hydrogen bonding, further affecting the compound’s interactions.
Comparison with Similar Compounds
2-Chloro-7-ethylquinoline-3-methanol can be compared with other quinoline derivatives, such as:
2-Chloroquinoline: Lacks the ethyl and methanol substituents, making it less versatile in certain applications.
7-Ethylquinoline: Lacks the chlorine and methanol substituents, affecting its reactivity and binding properties.
3-Methoxyquinoline: Lacks the chlorine and ethyl substituents, altering its chemical and biological activity.
The unique combination of substituents in this compound provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2-chloro-7-ethylquinolin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-8-3-4-9-6-10(7-15)12(13)14-11(9)5-8/h3-6,15H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLITLNIFFECJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653627 |
Source
|
Record name | (2-Chloro-7-ethylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-22-9 |
Source
|
Record name | (2-Chloro-7-ethylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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